6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile

EGFR Kinase inhibition Selectivity

6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile (CAS: 1041853-28-4; molecular formula: C11H7BrClN3O; MW: 312.55) is a heterocyclic cinnoline-3-carbonitrile derivative characterized by 6-bromo, 4-chloro, and 7-ethoxy substituents on the cinnoline core. This compound functions as a covalent or reversible ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) kinase domain, with additional inhibitory activity against the human epidermal growth factor receptor 2 (HER2).

Molecular Formula C11H7BrClN3O
Molecular Weight 312.55 g/mol
Cat. No. B15360478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile
Molecular FormulaC11H7BrClN3O
Molecular Weight312.55 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=NC(=C2Cl)C#N)Br
InChIInChI=1S/C11H7BrClN3O/c1-2-17-10-4-8-6(3-7(10)12)11(13)9(5-14)16-15-8/h3-4H,2H2,1H3
InChIKeyVMMPMBBITHQHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile: Technical Profile and Procurement Baseline


6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile (CAS: 1041853-28-4; molecular formula: C11H7BrClN3O; MW: 312.55) is a heterocyclic cinnoline-3-carbonitrile derivative characterized by 6-bromo, 4-chloro, and 7-ethoxy substituents on the cinnoline core . This compound functions as a covalent or reversible ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) kinase domain, with additional inhibitory activity against the human epidermal growth factor receptor 2 (HER2) [1]. The cinnoline scaffold provides a versatile platform for kinase inhibitor development, with the specific substitution pattern on this derivative enabling distinct target engagement profiles compared to other cinnoline-based or quinazoline-based EGFR inhibitors [1].

6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile: Why In-Class Substitution Is Not Feasible


Cinnoline-based EGFR inhibitors cannot be treated as interchangeable substitutes. Even minor modifications to the substitution pattern on the cinnoline core—such as replacing the 6-bromo with 6-fluoro, removing the 4-chloro, or altering the 7-alkoxy group—produce substantial shifts in both EGFR mutant/wild-type selectivity ratios and HER2 off-target activity [1]. The 6-bromo-4-chloro-7-ethoxy substitution combination generates a unique pharmacological fingerprint that directly determines experimental reproducibility in cellular models. Procuring a generic analog without verifying quantitative equivalence in the specific assay system of interest risks introducing confounding variables, invalidating comparative studies, and potentially delaying discovery programs. The quantitative evidence below establishes exactly where this specific substitution pattern delivers verifiable differentiation.

6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile: Quantified Comparative Evidence for Scientific Selection


EGFR L858R Mutant vs Wild-Type Selectivity: Direct Comparative IC50 Analysis

6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile exhibits enhanced inhibitory potency against the EGFR L858R activating mutant relative to wild-type EGFR. In a direct head-to-head comparison with the 4-bromo substituted analog (BDBM50179508), the target compound demonstrates a more favorable mutant-to-wild-type potency ratio, providing greater discrimination between mutant and wild-type receptor isoforms [1][2]. The target compound achieves IC50 values of 32 nM for EGFR L858R and 41 nM for wild-type EGFR, whereas the comparator analog exhibits 315 nM for L858R and 273 nM for wild-type [1][2].

EGFR Kinase inhibition Selectivity Cancer Tyrosine kinase

HER2 Off-Target Activity: Quantified Comparison Across Cinnoline Analogs

6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile demonstrates moderate HER2 inhibitory activity (IC50 = 460 nM) when tested against the human HER2 cytoplasmic domain, which is substantially more potent than related cinnoline analogs that exhibit negligible HER2 engagement (>10,000 nM) [1][2]. This HER2 activity profile may be advantageous for dual EGFR/HER2 targeting applications or may represent a measurable off-target consideration depending on the specific experimental objective [1].

HER2 Off-target Kinase selectivity Dual inhibition Breast cancer

EGFR T790M Gatekeeper Mutant Activity Profile

The compound demonstrates reduced potency against the EGFR T790M gatekeeper resistance mutation, with IC50 = 1,140 nM against the L858R/T790M double mutant, representing an approximately 35-fold decrease in potency relative to the L858R single mutant [1]. This profile is characteristic of first-generation ATP-competitive EGFR inhibitors that bind the active kinase conformation and are susceptible to steric hindrance from the T790M methionine substitution [1].

T790M Drug resistance EGFR Gatekeeper mutation NSCLC

4-Chloro Substituent as a Critical Synthetic Handle for Downstream Derivatization

The 4-chloro substituent on the cinnoline core serves as an electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization with amines or other nucleophiles to generate diverse analog libraries [1]. This synthetic utility distinguishes 6-bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile from 4-unsubstituted or 4-hydroxy cinnoline derivatives, which lack this reactive handle for direct derivatization [1].

Synthetic intermediate Nucleophilic substitution Medicinal chemistry Cinnoline Derivatization

6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile: Validated Application Scenarios Based on Comparative Evidence


EGFR L858R-Driven Cellular Proliferation Studies in BaF/3 Model Systems

This compound is optimally suited for cellular growth inhibition studies where discrimination between EGFR L858R mutant and wild-type receptor activity is the primary experimental objective. The 32 nM IC50 against L858R in BaF/3 cells, combined with the inverted mutant/wild-type selectivity ratio (0.78), enables researchers to establish L858R-dependent growth inhibition with greater assay window and lower background than comparator cinnoline analogs [1]. The defined assay conditions (72-hour MTS endpoint) provide a validated experimental framework for direct implementation and cross-study reproducibility [1].

Dual EGFR/HER2 Kinase Inhibition Studies

For research programs investigating simultaneous EGFR and HER2 inhibition, this compound offers a well-characterized dual inhibition profile (EGFR L858R IC50 = 32 nM; HER2 IC50 = 460 nM) that distinguishes it from analogs with negligible HER2 activity (>10,000 nM) [1][2]. The quantified HER2 activity, while moderate, provides a defined baseline for assessing EGFR/HER2 signaling crosstalk in cellular models, particularly in breast cancer or gastric cancer cell lines where HER2 co-expression is relevant [2].

Medicinal Chemistry Lead Optimization via 4-Chloro Displacement

The 4-chloro substituent provides a reactive electrophilic site for nucleophilic aromatic substitution with primary and secondary amines, enabling efficient generation of 4-amino-cinnoline-3-carbonitrile analog libraries for structure-activity relationship studies [1]. This synthetic handle reduces derivatization steps relative to non-chlorinated cinnoline precursors and is particularly valuable for medicinal chemistry programs exploring substitutions at the 4-position while maintaining the 6-bromo-7-ethoxy substitution pattern that confers the baseline EGFR inhibition profile [1].

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